KDM4C Inhibition: Comparative Activity of 6-(3,4-Dimethylphenyl)pyrimidin-4-ol Versus KDM4 Family Isoforms
6-(3,4-Dimethylphenyl)pyrimidin-4-ol exhibits measurable inhibitory activity against human lysine-specific demethylase 4C (KDM4C/JMJD2C) with an IC50 of 10,000 nM (10 μM) in a cell-based H3K9Me3 demethylation assay using U2OS cells transfected with N-terminal His-tagged full-length human KDM4C [1]. This activity represents a moderate level of target engagement. In contrast, the same compound shows a 50-fold higher potency against the recombinant KDM4C enzyme in a biochemical RFMS assay using E. coli-expressed protein and a trimethylated peptide substrate, with an IC50 of 200 nM [1]. This differential in potency between the cellular and biochemical assay formats suggests potential limitations in cell permeability or intracellular target accessibility that should be considered when designing experiments. The data are derived from curated ChEMBL deposition originating from GlaxoSmithKline screening efforts [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) |
| Comparator Or Baseline | Target compound in alternative assay format: IC50 = 200 nM |
| Quantified Difference | 50-fold difference between assay conditions |
| Conditions | Cell-based assay: U2OS cells expressing His-tagged full-length human KDM4C, H3K9Me3 demethylation readout, 24 h incubation. Biochemical assay: RFMS assay using E. coli BL21(DE3)-expressed human KDM4C with trimethylated peptide substrate. |
Why This Matters
This is the only publicly available quantitative activity data for this compound, establishing a baseline for researchers working on KDM4-family histone demethylases but requiring independent validation against structurally defined analogs.
- [1] BindingDB. BDBM50149926 (CHEMBL3770723). Affinity data for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol: IC50 = 1.00E+4 nM (cellular KDM4C assay); IC50 = 200 nM (biochemical KDM4C RFMS assay). Curated by ChEMBL. View Source
